molecular formula C18H15NO2 B1273135 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid CAS No. 109812-64-8

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Cat. No. B1273135
CAS RN: 109812-64-8
M. Wt: 277.3 g/mol
InChI Key: DWIYTBRYOQDHTE-UHFFFAOYSA-N
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Description

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, also known as 2-MDP, is a heterocyclic aromatic carboxylic acid with a wide range of applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological studies, as well as in laboratory experiments. 2-MDP is a valuable tool for scientists and researchers, as it can be used to study the structure and function of various proteins and other biological molecules.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of N-Substituted Pyrazoles: The conversion of 1H-pyrazole-3-carboxylic acid into novel N-substituted pyrazoles has been achieved with good yields, indicating the potential of this compound in synthesizing new chemical entities (Korkusuz & Yıldırım, 2010).
  • Antimicrobial Activity: A study synthesizing a novel bicyclic compound with a structure related to 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid showed antimicrobial activity against various bacterial strains, highlighting its potential in developing new antimicrobial agents (Nural et al., 2018).

Structural Characterization and Analysis

  • X-Ray Analysis and Spectroscopy: The structure of various derivatives of pyrrole compounds, including those similar to this compound, has been confirmed by X-ray analysis, underscoring the importance of these compounds in structural chemistry (Zhulanov, Dmitriev, & Maslivets, 2017).

Synthesis of Pyrrole Derivatives

  • Creation of Antimicrobial Agents: Novel pyrrole derivatives have been synthesized and demonstrated to possess antibacterial and antifungal activity, suggesting their potential use in medical applications (Hublikar et al., 2019).

Potential in Drug Development

  • Anticonvulsant Agents: Derivatives of phenytoin, structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity, indicating potential therapeutic applications (Deodhar et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for research on 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

2-methyl-1,5-diphenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYTBRYOQDHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370762
Record name 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109812-64-8
Record name 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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